molecular formula C12H11FN2O B3098568 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one CAS No. 1338665-61-4

6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B3098568
CAS No.: 1338665-61-4
M. Wt: 218.23
InChI Key: FKEZWDPXWZMVIQ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a fluorinated benzo[b][1,6]naphthyridine derivative, a tricyclic scaffold of significant interest in medicinal chemistry for its diverse pharmacological potential. This compound features a tetrahydroquinoline core fused to a dihydropyridin-2-one ring, a structure that serves as a key intermediate and privileged scaffold in drug discovery. Researchers value this scaffold for its similarity to compounds with demonstrated biological activity. Specifically, 1,6-naphthyridine derivatives are widely investigated for their antimicrobial properties , with some analogs known to function as novel ribosome inhibitors (NRIs) that selectively disrupt bacterial protein synthesis . Furthermore, structurally related tetrahydrobenzo[b][1,6]naphthyridine compounds have been identified as potent and selective phosphodiesterase 5 (PDE5) inhibitors . These inhibitors elevate cyclic guanosine monophosphate (cGMP) levels and have shown promise in preclinical research for treating neurodegenerative conditions like Alzheimer's disease by improving learning and memory processes . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity. This product is intended for research applications, including as a building block for synthesizing novel chemical entities, for structure-activity relationship (SAR) studies, and for screening in various biological assays. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-2-7-11(9)15-10-4-5-14-6-8(10)12(7)16/h1-3,14H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZWDPXWZMVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of ionic liquids, multicomponent synthesis, metal- and nanoparticle-catalyzed synthesis, and microwave-assisted synthetic strategies have been explored for the preparation of naphthyridines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Bioactivity Source/Reference
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one 6-Fluoro, tetrahydro ring Not explicitly provided (estimated ~250–270 g/mol) Potential enhanced metabolic stability due to fluorine Target compound
Matrine (NSC 146051) Dodecahydro core, no fluorine 248.4 g/mol Anticancer activity via caspase-mediated apoptosis; G1/G0 cell cycle arrest
8-Chloro-2-(trifluoroacetyl)-benzo[b][1,6]naphthyridin-10-one 8-Chloro, 2-trifluoroacetyl 330.69 g/mol Higher lipophilicity (predicted density 1.56 g/cm³); potential for kinase inhibition
7-Chloro-5-oxo-1-(tosyl)-benzo[b]azepine-4-carboxylate Sulfonyl, ester groups, azepine core ~400–420 g/mol Cyclized via tert-butoxide; synthetic intermediate
2,2,4-Trimethyl-benzo[b][1,4]diazepine Methyl groups, diazepine core 199.29 g/mol Crystalline (monoclinic P21/c); stable packing via hydrogen bonds

Physical and Chemical Properties

  • Crystallinity and Stability: The diazepine analogue () crystallizes in a monoclinic system with robust hydrogen bonding, contributing to its stability. In contrast, the target compound’s tetrahydro ring and fluorine substituent may reduce crystallinity but improve solubility .
  • Synthetic Intermediates : The 7-chloro-tosyl-azepine () highlights the role of cyclization (e.g., using potassium tert-butoxide) in constructing similar frameworks, suggesting analogous synthetic routes for the target compound .

Biological Activity

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H9_{9}FN2_{2}O
  • CAS Number : 853576-43-9
  • Molecular Weight : 188.19 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Antiviral Activity : Recent studies indicate that compounds structurally related to naphthyridines exhibit significant antiviral properties against HIV-1 integrase. The fluoro substituent enhances the binding affinity and inhibitory activity against the enzyme, making it a candidate for further development as an antiviral agent .
  • Central Nervous System Effects : Similar compounds have been evaluated for their effects on benzodiazepine receptors. Structure-activity relationship studies suggest that modifications at specific positions can enhance affinity for these receptors, potentially leading to anxiolytic or anticonvulsant effects .
  • Inhibition of Enzymatic Activity : Some derivatives have shown promising results in inhibiting enzymes involved in cancer progression. For instance, certain naphthyridine derivatives demonstrated selective inhibition against 17β-HSD types 1 and 2, which are implicated in hormone-dependent cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompound StructureIC50 (µM)Reference
HIV Integrase Inhibition6-Fluoro Derivative0.64
Benzodiazepine ReceptorVarious Substituted Naphthyridines>10
17β-HSD InhibitionNaphthyridine Analog0.009

Case Studies

  • Antiviral Efficacy : A study highlighted the synthesis of several naphthyridine derivatives that exhibited moderate to good anti-HIV activity. Among these, a compound with a fluoro substituent showed significant inhibition in low micromolar concentrations .
  • CNS Activity Evaluation : Research focusing on benzodiazepine receptor interactions revealed that certain modifications could lead to compounds with enhanced anxiolytic properties. The introduction of halogen groups was particularly noted for increasing receptor binding affinity .
  • Cancer Research : Investigations into the inhibition of steroidogenic enzymes demonstrated that specific structural modifications in naphthyridine derivatives could lead to potent inhibitors of cancer-related enzymes. This suggests a potential pathway for developing therapeutic agents targeting hormone-sensitive cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 2
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one

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